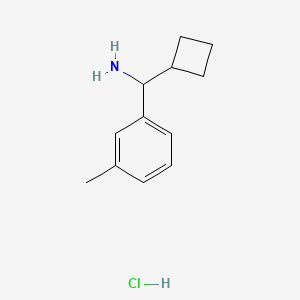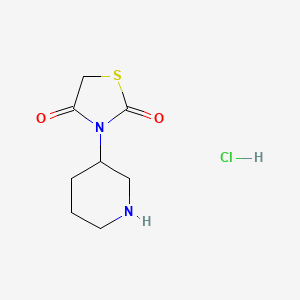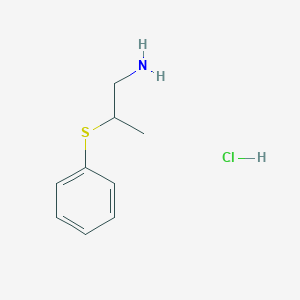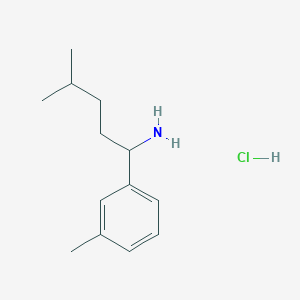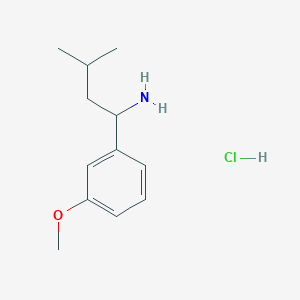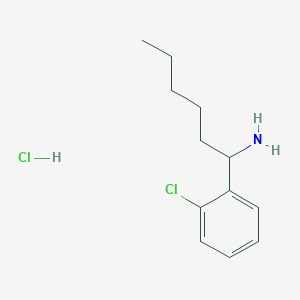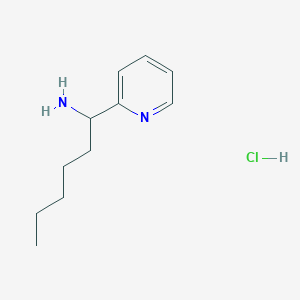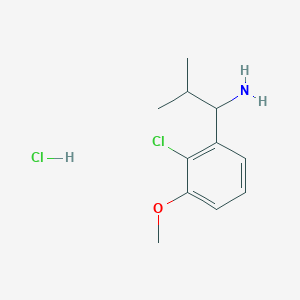
1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid, commonly referred to as BPC-PPA, is an organic compound used in various scientific research applications. It is a carboxylic acid derivative of tert-butoxycarbonyl (BOC) and 3-phenylpropyl (PPA) groups. BPC-PPA is synthesized by a reaction between BOC and PPA in the presence of an acid catalyst. It is a versatile compound that has been used in a variety of research applications such as biochemical and physiological studies, laboratory experiments, and drug discovery.
Applications De Recherche Scientifique
BPC-PPA is used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of drugs and other compounds on biological systems. It has also been used in laboratory experiments to study the structure and function of proteins and other macromolecules. BPC-PPA has also been used in drug discovery to identify potential drug candidates.
Mécanisme D'action
BPC-PPA is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought that BPC-PPA binds to the active site of the enzyme and prevents it from carrying out its normal function. This can lead to a decrease in the metabolism of the drug or other compound, resulting in an increase in its effectiveness.
Biochemical and Physiological Effects
BPC-PPA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, BPC-PPA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of proteins involved in signal transduction pathways. In addition, BPC-PPA has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BPC-PPA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and is not easily degraded by light or heat. Additionally, BPC-PPA has been shown to be a potent inhibitor of enzymes involved in the metabolism of drugs and other compounds, making it a useful tool for drug discovery.
However, there are also some limitations to using BPC-PPA in laboratory experiments. It has been shown to be toxic to cells in high concentrations and can cause adverse side effects. Additionally, BPC-PPA is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The use of BPC-PPA in scientific research is likely to continue to grow. Future research is likely to focus on further elucidating the mechanisms of action of BPC-PPA and its effects on biochemical and physiological processes. Additionally, research is likely to focus on the development of new synthetic methods for BPC-PPA and the development of new uses for BPC-PPA in drug discovery and other scientific applications.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-12-15(16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIAYZDVHANGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



